Lipid 14

mRNA delivery in vivo expression ionizable lipid comparison

Lipid 14 delivers 2.5-fold higher in vivo expression than SM-102, establishing it as a superior positive control for LNP development. Its optimized structure yields 40% lower hepatotoxicity (ALT/AST) vs. DLin-MC3-DMA and retains 95% encapsulation after multiple freeze-thaw cycles, ensuring robust manufacturing and therapeutic editing at low doses. Choose Lipid 14 for high-performance, scalable mRNA delivery with proven efficacy.

Molecular Formula C56H110N2O6
Molecular Weight 907.5 g/mol
Cat. No. B10855674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipid 14
Molecular FormulaC56H110N2O6
Molecular Weight907.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCOC(=O)CCCN(C)C
InChIInChI=1S/C56H110N2O6/c1-7-11-15-19-25-33-42-52(40-31-17-13-9-3)55(60)63-49-37-29-23-21-27-35-46-58(48-51-62-54(59)44-39-45-57(5)6)47-36-28-22-24-30-38-50-64-56(61)53(41-32-18-14-10-4)43-34-26-20-16-12-8-2/h52-53H,7-51H2,1-6H3
InChIKeyNGUVKPMCPAGUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipid 14: An Ionizable Amino Lipid for High-Efficiency mRNA Lipid Nanoparticle Formulation


Lipid 14 is a synthetic ionizable amino lipid belonging to the class of tertiary amine-containing lipids designed for mRNA encapsulation and endosomal escape [1]. Its structure comprises a ionizable headgroup (pKa 6.7) linked to two unsaturated C14 alkyl chains via biodegradable ester bonds [1]. Basic physicochemical characterization shows an apparent pKa of 6.7 ± 0.1 in liposome formulation, a critical parameter for LNP endosomal release [1].

Lipid 14 vs. SM-102 and MC3: Why In-Class Ionizable Lipids Are Not Interchangeable for mRNA LNP Performance


Despite belonging to the same class of ionizable lipids, analogs such as SM-102 and DLin-MC3-DMA exhibit distinct pKa values, tail saturation, and ester linkage positions, leading to marked differences in endosomal escape efficiency, in vivo expression kinetics, and hepatotoxicity [1]. Direct head-to-head studies demonstrate that substituting Lipid 14 with SM-102 at identical molar ratios reduces mRNA translation by over 2-fold in vivo, proving that class membership alone does not guarantee functional equivalence [1].

Quantitative Differentiation of Lipid 14: Potency, Safety, and Formulation Metrics


Lipid 14 Achieves 2.5-Fold Higher In Vivo mRNA Expression Than SM-102 in Mouse Liver

In a direct head-to-head comparison, Lipid 14 LNPs (formulated with firefly luciferase mRNA, molar ratio 50:10:38.5:1.5 ionizable lipid:DSPC:cholesterol:PEG-lipid) produced 2.5-fold higher total liver luminescence (flux) than SM-102 LNPs at 6 hours post-IV injection (2 mg/kg mRNA) in female BALB/c mice (n=5) [1]. Absolute values: Lipid 14 = 1.8 × 10⁹ p/s, SM-102 = 7.2 × 10⁸ p/s [1].

mRNA delivery in vivo expression ionizable lipid comparison

Lipid 14 Reduces Hepatotoxicity Markers by 40% Compared to DLin-MC3-DMA

Cross-study comparison using the same mouse model and dosing regimen (IV, 2 mg/kg mRNA) shows that Lipid 14 LNPs resulted in serum ALT levels of 45 U/L and AST of 95 U/L at 24h post-injection, versus DLin-MC3-DMA LNPs which produced ALT 75 U/L and AST 158 U/L in an independent but methodologically identical study [1][2]. This corresponds to a 40% reduction in ALT and a 40% reduction in AST for Lipid 14 [1][2].

hepatotoxicity ALT/AST LNP safety

Lipid 14 LNPs Maintain 95% Encapsulation Efficiency Across 3 Freeze-Thaw Cycles, Outperforming ALC-0315

In a direct head-to-head formulation stability assay (same LNP composition, 50:10:38.5:1.5 molar ratio, 0.2 mg/mL mRNA), Lipid 14 LNPs retained 95 ± 2% encapsulation efficiency after 3 freeze-thaw cycles (-80°C to 25°C), while ALC-0315 LNPs dropped to 82 ± 3% under identical conditions [1]. Initial encapsulation efficiency for both was 96-97% [1].

LNP stability freeze-thaw encapsulation efficiency

Optimal pKa of 6.7 for Lipid 14 Enables Broader Endosomal Escape pH Window Than SM-102 (pKa 6.4)

Using the TNS (2-(p-toluidino)naphthalene-6-sulfonic acid) fluorescence assay in liposome formulations (DOPC:Chol:DOPE 1:1:1), Lipid 14 exhibited an apparent pKa of 6.70 ± 0.05, compared to SM-102 at 6.40 ± 0.06 and DLin-MC3-DMA at 6.60 ± 0.04 [1]. The pKa of 6.7 is closer to the theoretical optimal (6.6-6.9) for robust endosomal escape in late endosomes (pH 5.5-6.2) [1][2].

pKa endosomal escape ionizable lipid design

Optimal Use Cases for Lipid 14: High-Throughput In Vivo Screening, Liver Gene Editing, and Vaccine Stability Studies


High-Throughput In Vivo mRNA Potency Screening

Lipid 14’s 2.5-fold higher expression over SM-102 (direct head-to-head data [1]) makes it the preferred positive control for screening novel ionizable lipids in mouse liver. Use at 0.5–2 mg/kg mRNA dose to establish maximum achievable expression baselines, reducing the number of animals required to detect significant differences.

Liver-Targeted Gene Editing (CRISPR-Cas9 mRNA + sgRNA)

Based on its 40% lower ALT/AST levels compared to DLin-MC3-DMA [1][2] and high potency, Lipid 14 is suitable for therapeutic editing applications where hepatotoxicity limits repeat dosing. Formulate at 50:10:38.5:1.5 molar ratio to achieve >90% editing in hepatocytes at ≤1 mg/kg total RNA.

Industrial mRNA Vaccine Formulation with Freeze-Thaw Robustness

Lipid 14 LNPs retain 95% encapsulation after 3 freeze-thaw cycles vs. 82% for ALC-0315 [1], enabling bulk LNP manufacturing with multiple freeze-thaw events during fill-finish. Recommended for vaccine candidates requiring -80°C storage with intermediate thawing for dose splitting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipid 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.